4-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromophenyl and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a thiolation reaction, where a thiol group reacts with a dichlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the target functional group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((3,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
4-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of a triazole ring and pyridine ring, along with the specific substituents. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
618432-38-5 |
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Molecular Formula |
C20H13BrCl2N4S |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrCl2N4S/c21-15-2-4-16(5-3-15)27-19(14-7-9-24-10-8-14)25-26-20(27)28-12-13-1-6-17(22)18(23)11-13/h1-11H,12H2 |
InChI Key |
MKEZHSXKOAXZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4)Br |
Origin of Product |
United States |
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